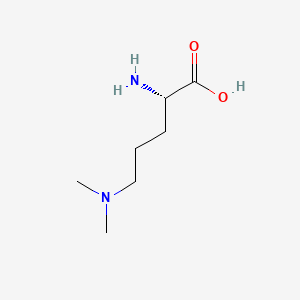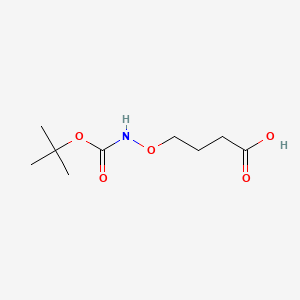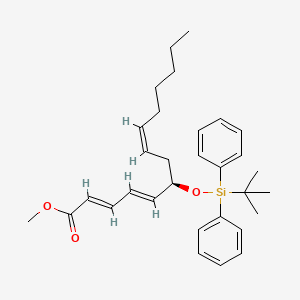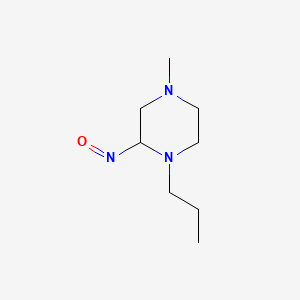
N,N-Dimethylornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylornithine (DMFO) is a chemical compound that belongs to the family of polyamines. Polyamines are essential molecules that play a crucial role in various cellular processes, including DNA synthesis, cell proliferation, and differentiation. DMFO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines. DMFO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Biochemistry and Microbiology : The study of acetylornithinase of Escherichia coli revealed the role of compounds similar to N,N-Dimethylornithine in bacterial metabolism and enzymatic processes (Vogel & Bonner, 1956).
Biomedical Research : this compound derivatives have been explored in the context of human health. For example, a study on dimethylarginine dimethylaminohydrolase (DDAH) highlighted the importance of related compounds in cardiovascular disease and endothelial dysfunction (Wang, Hu, & Fast, 2009).
Neuroscience and Pharmacology : The use of this compound derivatives in PET imaging for Alzheimer's disease was studied, demonstrating their potential in diagnosing and understanding neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Analytical Chemistry : this compound and its derivatives have been used in quantitative glycomic analysis, demonstrating their utility in advanced biochemical analysis techniques (Chen et al., 2018).
Environmental Science : Studies have shown the relevance of this compound in the formation of disinfection by-products, such as N-nitrosodimethylamine (NDMA), in water treatment processes (Liu & Zhong, 2017).
Cancer Research : Inhibitors related to this compound have been investigated for their potential in treating diseases like melanoma by affecting nitric oxide synthesis (Wang et al., 2014).
Wirkmechanismus
Target of Action
N,N-Dimethylornithine, also known as (S)-2-Amino-5-(dimethylamino)pentanoic acid, primarily targets the enzyme nitric oxide synthase . This enzyme is responsible for the production of nitric oxide, a key chemical involved in various physiological processes, including endothelial and cardiovascular health .
Mode of Action
This compound interacts with its target by acting as an endogenous inhibitor of nitric oxide synthase . It is formed by the methylation of arginine residues in proteins and is released after proteolysis . In this reaction, S-adenosylmethionine acts as the methyldonor and S-adenosylhomocysteine is the demethylated product . This interaction results in the modulation of nitric oxide production, thereby influencing various biochemical processes in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the L-arginine-nitric oxide pathway . In this pathway, L-arginine is converted into nitric oxide by the action of nitric oxide synthase . This compound, by inhibiting this enzyme, interferes with the production of nitric oxide, thereby affecting the downstream effects associated with nitric oxide signaling .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar compounds, it can be inferred that this compound might have rapid absorption and distribution in the body . The compound is likely metabolized in the liver and excreted through the kidneys
Result of Action
The inhibition of nitric oxide synthase by this compound can lead to a decrease in the production of nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission . Therefore, the action of this compound can potentially influence these processes.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(dimethylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZFFGZKJEVIY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121428-46-4 |
Source


|
| Record name | N,N-Dimethylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIMETHYLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZKJ09NS95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B568593.png)

![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)
